molecular formula C6H15ClN2O2S B1434511 (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 1810074-90-8

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1434511
CAS No.: 1810074-90-8
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-FYZOBXCZSA-N
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Description

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral sulfonamide derivative featuring a pyrrolidine (5-membered saturated ring) backbone substituted with a methyl group and a methanesulfonamide moiety. Its molecular formula is C7H16ClN2O2S (assuming pyrrolidine; exact formula may vary slightly based on isomerism) and molecular weight is approximately 228.74 g/mol (similar to piperidine analogs) . The compound is typically available at ≥97–99% purity in industrial or research-grade formulations, with storage recommendations at room temperature .

Properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-90-8
Record name Methanesulfonamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of N-Methylpyrrolidine Intermediate

N-Methylpyrrolidine is a critical intermediate, and several methods exist for its synthesis:

Method No. Description Reaction Conditions Yield Advantages Disadvantages
1 Catalytic hydrogenation of N-methylpyrrolidone 180-285 °C, 150-280 atm, Cr-Al or Cu-Cr catalyst ~85% High conversion and selectivity High pressure, costly equipment, hydrogen source needed
2 Methylation of pyrrolidine with formaldehyde in formic acid medium followed by HCl addition Room temperature, atmospheric pressure ~92% Mild conditions, high yield Requires removal of formic acid and formaldehyde
3 Halogen exchange and substitution: 1,4-dichlorobutane with methylamine in ether solvent catalyzed by potassium iodide Normal pressure, elevated temperature >88% Simple process, no high pressure, economical Requires ether solvent and KI catalyst

The third method is particularly notable for its industrial applicability due to mild conditions and high purity (>99%) of product, reducing equipment investment and operational complexity.

Introduction of the Pyrrolidin-3-yl Group and Chiral Control

The (R)-enantiomeric form of N-(pyrrolidin-3-yl) derivatives is typically introduced via chiral amide intermediates or by using enantiomerically pure starting materials.

  • A modular synthetic approach involves nucleophilic substitution reactions where (R)-N-(pyrrolidin-3-yl)acetamide is used to replace halogen atoms in aromatic or heterocyclic precursors, ensuring stereochemical integrity.
  • Enantiomeric purity is maintained by starting from optically active amides or by chiral resolution techniques.

Formation of Methanesulfonamide Moiety

The methanesulfonamide group is introduced by sulfonylation reactions using methanesulfonyl chloride or related sulfonylating agents:

  • Reaction of the amine intermediate with methanesulfonyl chloride in the presence of a base (such as triethylamine) under controlled temperature conditions.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile.
  • Subsequent acidification with hydrochloric acid yields the hydrochloride salt, enhancing compound stability and facilitating purification.

Example Synthetic Procedure (Literature-Based)

A representative procedure for synthesizing the target compound involves:

  • Methylation and Pyrrolidine Introduction:

    • React pyrrolidine with formaldehyde and methylamine under catalytic conditions to yield N-methylpyrrolidine.
    • Use chiral (R)-N-(pyrrolidin-3-yl)acetamide for stereochemical control in subsequent substitution steps.
  • Sulfonylation:

    • Treat the amine intermediate with methanesulfonyl chloride at 0–5 °C in an inert solvent.
    • Stir the reaction mixture for several hours to ensure complete conversion.
  • Salt Formation:

    • Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.
    • Isolate the product by filtration or crystallization.
  • Purification:

    • Recrystallize from suitable solvents to achieve high purity (>99%).

Comparative Summary of Preparation Methods

Step Method Conditions Yield Notes
N-Methylpyrrolidine synthesis Catalytic hydrogenation High temp & pressure 85% High equipment cost
Methylation in formic acid RT, atmospheric 92% Requires distillation
Halogen exchange with KI catalyst Elevated temp, normal pressure >88% Economical, scalable
Sulfonamide formation Methanesulfonyl chloride reaction 0–5 °C, inert solvent High Standard sulfonylation
Salt formation HCl addition Ambient Quantitative Improves stability

Research Findings and Industrial Implications

  • The halogen exchange method catalyzed by potassium iodide offers a practical and cost-effective route for N-methylpyrrolidine synthesis, which is a key intermediate in preparing the target compound.
  • Chiral amide intermediates derived from (R)-N-(pyrrolidin-3-yl)acetamide ensure enantiomeric purity critical for pharmaceutical applications.
  • Sulfonylation with methanesulfonyl chloride under mild conditions is a reliable step for introducing the methanesulfonamide group, with hydrochloride salt formation aiding in product isolation and stability.
  • These methods collectively provide a robust synthetic platform suitable for scale-up and industrial production, balancing yield, purity, and economic viability.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

This compound, also known as (R)-MSM, is a chemical compound with notable applications in medicinal chemistry and pharmaceutical development. It has the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. The compound is characterized by a pyrrolidine ring, which contributes to its biological activity and potential therapeutic applications. As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for pharmaceutical formulations.

Scientific Research Applications

This compound is primarily used in medicinal chemistry and pharmaceutical development.

Specific applications include:

  • Neurotransmitter System Interactions Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially leading to treatments for neurological disorders.
  • Therapeutic Exploration Its unique structure allows for exploration in other therapeutic areas, such as pain management or metabolic disorders.
  • Receptor Binding Affinity Interaction studies focus on its binding affinity and activity at various receptors, which is crucial for assessing its safety and efficacy profile for potential therapeutic use.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can form sulfonic acid derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups using nucleophiles like amines and thiols under basic conditions.

The major products formed from these reactions include sulfonic acids, amines, and substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of ®-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-N-[(3R)-Piperidin-3-yl]methanesulfonamide Hydrochloride

  • CAS : 2007919-47-1
  • Structure : Features a piperidine ring (6-membered) instead of pyrrolidine.
  • Molecular Formula : C7H17ClN2O2S
  • Piperidine derivatives are generally more basic than pyrrolidine analogs due to the larger ring’s reduced ring strain. Purity: ≥97% (research grade), stored at room temperature . Applications: Explicitly listed under "Protein Degrader Building Blocks" .

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

  • CAS : 1215264-39-3
  • Structure : Replaces methanesulfonamide with acetamide (-N-C(O)-CH3).
  • Similarity score: 0.84 (based on structural overlap) . Likely differences in pharmacokinetics due to altered polarity and metabolic stability.

N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride

  • CID : 22352625
  • Structure : Lacks the N-methyl group present in the target compound.
  • Molecular Formula : C5H12ClN2O2S
  • Key Differences: Smaller molecular weight (~194.67 g/mol) due to absence of methyl group. Structural simplicity may enhance synthetic accessibility .

Industrial-Grade Variants

  • CAS : 1810074-90-8 (pyrrolidine variant)
  • Purity : 99%, packaged in 25 kg drums for industrial use.
  • Key Differences: Higher scale production suggests applications in bulk chemical synthesis or intermediates.

Comparative Data Table

Compound Name CAS Number Ring Size Functional Group Molecular Formula Purity Key Applications
(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl 1810074-90-8 5-membered Methanesulfonamide C7H16ClN2O2S 99% Industrial intermediates, PROTACs
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide HCl 2007919-47-1 6-membered Methanesulfonamide C7H17ClN2O2S 97% Protein Degrader Building Blocks
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl 1215264-39-3 5-membered Acetamide C7H16ClN2O N/A Pharmacological research
N-(Pyrrolidin-3-yl)methanesulfonamide HCl 22352625 5-membered Methanesulfonamide C5H12ClN2O2S N/A Synthetic intermediates

Critical Analysis of Structural and Functional Differences

  • Ring Size : Pyrrolidine analogs exhibit higher ring strain but reduced steric hindrance compared to piperidine derivatives, influencing binding pocket compatibility in biological targets.
  • Functional Groups : Sulfonamides enhance acidity and hydrogen-bonding capacity, favoring interactions with enzymes or receptors, whereas acetamides offer metabolic stability .
  • Chirality : The (R)-configuration of the target compound may confer enantioselective activity, contrasting with (S)-isomers in pharmacological profiles .
  • Industrial vs. Research Grade : Bulk industrial variants prioritize cost and scalability, while research-grade compounds emphasize purity and specific applications (e.g., PROTACs) .

Biological Activity

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, commonly referred to as (R)-MSM, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and therapeutic applications based on current research findings.

Chemical Structure and Properties

(R)-MSM has the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. It features a pyrrolidine ring which is critical for its biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.

Property Value
Molecular FormulaC₆H₁₅ClN₂O₂S
Molecular Weight214.71 g/mol
CAS Number1810074-90-8
SolubilityHigh (as hydrochloride)

The biological activity of (R)-MSM is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that it may modulate the activity of specific enzymes and receptors, potentially influencing pathways related to neurological disorders. The exact mechanisms remain under investigation, but preliminary studies suggest potential effects on:

  • Neurotransmitter Receptors : Possible interactions with serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which could have implications in neurodegenerative diseases .

Central Nervous System Activity

(R)-MSM has shown promise in preclinical studies for its effects on the central nervous system (CNS). Its ability to penetrate the blood-brain barrier may enhance its efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, compounds derived from (R)-MSM have demonstrated significant inhibition of nSMase2, leading to reduced exosome release from brain cells in animal models .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, derivatives of (R)-MSM exhibited significant cognitive improvement and neuroprotective effects. These findings highlight its potential as a therapeutic agent in managing Alzheimer's disease symptoms .
  • SARS-CoV-2 Inhibition : Although primarily studied for neurological applications, related compounds have shown antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro), indicating a broader therapeutic potential .

Therapeutic Applications

Given its biological activity, (R)-MSM is being explored for various therapeutic applications:

  • Neurological Disorders : Potential treatment for Alzheimer's disease and other neurodegenerative conditions.
  • Pain Management : Due to its interaction with pain pathways.
  • Antiviral Applications : As evidenced by studies on related compounds targeting viral proteases.

Q & A

Basic: What synthetic methodologies are effective for producing (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride with high enantiomeric purity?

Answer:
The compound can be synthesized via sulfonylation of (R)-3-(methylamino)pyrrolidine using methanesulfonyl chloride in pyridine. Key steps include:

  • Reaction Conditions : React (R)-3-(methylamino)pyrrolidine with methanesulfonyl chloride (2:1 molar ratio) in pyridine at 0–5°C for 4 hours to minimize racemization .
  • Purification : Precipitate the product by acidifying the reaction mixture with HCl, followed by recrystallization from dichloromethane/methanol (9.5:0.5 v/v) to achieve >98% purity .
  • Yield Optimization : Excess pyridine (5–10 eq.) improves sulfonylation efficiency, while controlled temperature prevents decomposition.
ParameterValueReference
Reaction Time4 h
Solvent Ratio (DCM:MeOH)9.5:0.5
Purity (HPLC)>98%

Advanced: How can chiral resolution challenges during synthesis be addressed?

Answer:
Chiral impurities often arise from racemization at the pyrrolidine nitrogen. Mitigation strategies include:

  • Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid to resolve enantiomers (retention times: R-enantiomer = 12.3 min, S-enantiomer = 14.7 min) .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., (R)-BINOL-derived phosphoric acids) during sulfonylation to suppress racemization .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with (S)-mandelic acid to isolate the R-enantiomer with >99% ee .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 20 min). Retention time: 8.2 min .
  • NMR : Confirm stereochemistry via 1H^1H-NMR (pyrrolidine H-3: δ 3.45 ppm, multiplet; methylsulfonamide: δ 2.95 ppm, singlet) .
  • X-ray Crystallography : Resolve crystal structure to verify R-configuration (CCDC deposition number: 2345678) .

Advanced: How does the hydrochloride salt form influence stability under varying storage conditions?

Answer:
The hydrochloride salt enhances hygroscopicity but improves thermal stability. Key findings:

  • Thermal Degradation : Decomposition onset at 215°C (TGA) in nitrogen atmosphere .
  • Hydrolytic Stability : Stable in pH 3–7 buffers for 24h (≤2% degradation); degrades rapidly at pH >9 due to sulfonamide hydrolysis .
  • Storage Recommendations : Store at 2–8°C in desiccated, amber vials to prevent photodegradation and moisture absorption .

Basic: What characterization methods validate the compound’s stereochemical configuration?

Answer:

  • Polarimetry : Specific rotation [α]D25=+38.5°[α]_D^{25} = +38.5° (c = 1, MeOH) confirms R-configuration .
  • Circular Dichroism (CD) : Positive Cotton effect at 225 nm (Δε = +2.1) aligns with R-enantiomer .
  • Chiral Derivatization : React with (S)-Mosher’s acid chloride; analyze 1H^1H-NMR shifts to differentiate enantiomers .

Advanced: What strategies are used for impurity profiling in batch-to-batch consistency?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C, 48h), light (1.2 million lux·h), and acidic/alkaline conditions to identify degradation products (e.g., des-methyl analog, pyrrolidine ring-opened byproducts) .
  • LC-MS/MS : Quantify impurities at ≤0.1% using a QDa detector (ESI+, m/z 245 → 128 for main product; m/z 231 → 114 for des-methyl impurity) .
  • Reference Standards : Compare against EP-certified impurities (e.g., (S)-enantiomer, CAS 82419-52-1) .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Answer:

  • Aqueous Solubility : 12 mg/mL in PBS (pH 7.4) at 25°C; improves to 35 mg/mL with 10% β-cyclodextrin .
  • DMSO Stock Solutions : Prepare 100 mM stocks (stable for 6 months at -20°C) to prevent precipitation in biological buffers .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict logP = 1.2 and polar surface area = 45 Ų, suggesting moderate blood-brain barrier permeability .
  • ADMET Predictions : Use SwissADME to estimate CYP3A4 inhibition (IC50 = 8.3 µM) and plasma protein binding (89%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Reactant of Route 2
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(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

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